Epinortrachelogenin
Overview
Description
Epinortrachelogenin is a natural lignan compound found in the medicinal plant Daphne acutiloba Rehd, belonging to the Thymelaeaceae family . It is known for its various biological activities and potential therapeutic applications. The molecular formula of this compound is C20H22O7, and it has a molecular weight of 374.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epinortrachelogenin can be synthesized through several chemical routes. One common method involves the extraction of lignans from the bark of Cephalotaxus sinensis . The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted lignans are then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes. The use of advanced chromatographic techniques ensures high purity and yield of the compound. The production process is optimized to maintain the stability and bioactivity of this compound.
Chemical Reactions Analysis
Types of Reactions: Epinortrachelogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds
Scientific Research Applications
Epinortrachelogenin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in chemical research and analysis.
Biology: this compound exhibits anti-HIV activity and is studied for its potential antiviral properties.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Epinortrachelogenin involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral Activity: this compound interferes with viral replication and inhibits the activity of viral enzymes.
Comparison with Similar Compounds
Epinortrachelogenin is unique among lignan compounds due to its specific chemical structure and biological activities. Similar compounds include:
Nortrachelogenin: Another lignan with similar structural features but different biological activities.
Hydroxymatairesinol: A lignan with potent antioxidant properties.
Matairesinol: Known for its anti-cancer and anti-inflammatory effects.
These compounds share structural similarities with this compound but differ in their specific bioactivities and applications.
Properties
IUPAC Name |
(3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBJWXLODLDRH-VBKZILBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130659 | |
Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125072-69-7 | |
Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125072-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant species were identified as sources of epinortrachelogenin in the provided research papers?
A1: The research papers identify this compound in the following plant species:
Q2: Besides this compound, were there other lignans identified in these plants?
A2: Yes, several other lignan compounds were found alongside this compound. For example, Bupleurum salicifolium yielded a number of known lignans including bursehernin, matairesinol dimethyl ether, kaerophyllin, guayadequiol, pluviatolide, guamaroline, bupleurol, matairesinol, epipinoresinol, (-)-aretigenin, (-)-nortrachelogenin, thujaplicatin methyl ether, guayarol, salieifolin, isosalieifolin, 2-hydroxythujaplicatin methyl ether, 2,5-dehydrothujaplicatin methyl ether, and 3-(2,4-dihydroxy-3-methoxybenzyl)-4-(4-hydroxy3-methoxybenzyl)tetrahydrofuran. [] Similarly, Keteleeria evelyniana contained (-)-α-conidendrin, cedrusin, (+)-dihydrodehydrodiconiferyl alcohol, oxomatairesinol, and (-)-7′(S)-5-hydroxymatairesinol. [] This highlights the diversity of lignan compounds found within various plant species.
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